Bioresmethrin

Description

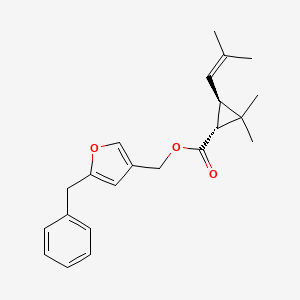

Structure

3D Structure

Properties

IUPAC Name |

(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMKTZHHVJILDY-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034382 | |

| Record name | Bioresmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

VISCOUS YELLOW OIL OR PASTE (TECHNICAL GRADE); PRACTICALLY COLOURLESS WHEN PURE. | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.05 | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

28434-01-7, 10453-55-1 | |

| Record name | Bioresmethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Resmethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioresmethrin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioresmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bioresmethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESMETHRIN, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8535H601Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIORESMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP8YQZ13B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

30-35 °C | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Introduction: Bioresmethrin and the Voltage-Gated Sodium Channel

An in-depth guide to the mechanism of action of bioresmethrin on insect sodium channels reveals a complex interaction that leads to potent neurotoxicity. This document synthesizes current research for scientists and drug development professionals, detailing the molecular interactions, quantitative effects, and experimental methodologies used to elucidate this process.

This compound is a synthetic Type I pyrethroid insecticide, a class of compounds engineered to mimic the natural insecticidal properties of pyrethrins. Its primary target in insects is the voltage-gated sodium channel (VGSC), an essential transmembrane protein responsible for the initiation and propagation of action potentials in neurons and other excitable cells.[1][2] By disrupting the normal function of these channels, this compound induces a state of hyperexcitability in the insect's nervous system, leading to paralysis and death.[3] This targeted action, coupled with generally low mammalian toxicity, has made pyrethroids a cornerstone of pest control.[4]

The insect VGSC is a large, pseudotetrameric protein composed of four homologous domains (I-IV), each containing six transmembrane alpha-helical segments (S1-S6).[4][5][6] Within each domain, the S1-S4 segments form a voltage-sensing module, while the S5 and S6 segments and the connecting P-loop form the ion-conducting pore.[1][5]

Core Mechanism of Action

The insecticidal effect of this compound stems from its ability to modify the gating kinetics of the VGSC. The fundamental mechanism involves a dramatic prolongation of the channel's open state.[1][7] This is achieved primarily by:

-

Inhibition of Deactivation: this compound significantly slows the closing of the channel's activation gate upon membrane repolarization.[1][4] This results in a persistent inward flow of sodium ions, observed in electrophysiological recordings as a large, slowly decaying "tail current."[8][9]

-

Inhibition of Inactivation: The insecticide also interferes with the fast inactivation process, which normally closes the channel within milliseconds of opening during sustained depolarization.[1][7]

This prolonged sodium influx leads to a sustained depolarization of the nerve membrane, causing repetitive, uncontrolled firing of action potentials.[1][4] The resulting synaptic disturbances and nerve conduction failure culminate in the characteristic "knockdown" effect, paralysis, and eventual death of the insect.[1][2]

A critical aspect of this mechanism is its state-dependency . Pyrethroids, including this compound, bind with much higher affinity to the activated (open) state of the sodium channel than to the resting (closed) state.[7][8][10][11] This means the insecticide's effect is often "use-dependent," becoming more pronounced with repeated nerve firing which increases the population of open channels available for binding.[11][12][13]

Pyrethroid Binding Sites on the Insect Sodium Channel

Decades of research, combining site-directed mutagenesis, electrophysiological analysis, and computational modeling, have led to the identification of two distinct pyrethroid receptor sites, designated PyR1 and PyR2.[14][15] It is believed that the simultaneous binding of a pyrethroid molecule to these sites is necessary to efficiently lock the channel in its open conformation.[4]

-

Pyrethroid Receptor Site 1 (PyR1): This site is located in a hydrophobic cavity at the interface of domains II and III. It is formed by residues from the domain II S4-S5 linker (IIL45), the IIS5 helix, and the IIIS6 helix.[8][14][15] Mutations in this region, such as the classic knockdown resistance (kdr) mutation L1014F (located in IIS6), can significantly reduce pyrethroid sensitivity.[7][8]

-

Pyrethroid Receptor Site 2 (PyR2): A second receptor site has been identified at the interface between domains I and II. Key residues contributing to this site are found in the IS4-S5 linker, the IS5 helix, the IS6 helix, and the IIS6 helix.[14]

The location of these binding sites within the channel structure explains their profound effect on gating. By binding between different domains and transmembrane segments, the insecticide acts as a molecular "wedge," physically impeding the conformational changes required for the channel to close and inactivate.[8][10]

Quantitative Effects on Sodium Channel Kinetics

While specific kinetic data for this compound is not extensively detailed in the literature, studies on other Type I and Type II pyrethroids provide a quantitative framework for understanding its effects. This compound, as a Type I pyrethroid, would be expected to produce effects similar to tetramethrin or permethrin, characterized by a significant prolongation of the sodium tail current, though generally less extreme than that caused by Type II pyrethroids like deltamethrin.

Table 1: Representative Electrophysiological Effects of Pyrethroids on Insect Sodium Channels

| Parameter | Control (Untreated) | Type I Pyrethroid (e.g., Tetramethrin) | Type II Pyrethroid (e.g., Deltamethrin) | Reference(s) |

|---|---|---|---|---|

| Tail Current Decay | Fast (milliseconds) | Markedly slowed (tens to hundreds of ms) | Extremely slowed (hundreds of ms to seconds) | [7][9][12] |

| Channel Deactivation | Rapid | Inhibited | Strongly Inhibited | [1][4][16] |

| Channel Inactivation | Fast | Inhibited | Inhibited | [1][7] |

| Use-Dependency | N/A | Less pronounced | Strong accumulation of modified channels | [12][13][17] |

| Voltage-Dependence of Activation | Normal | Hyperpolarizing shift (~10-20 mV) | Large hyperpolarizing shift |[9][17] |

Note: The values represent generalized observations from multiple studies. Specific kinetics can vary depending on the insect species, channel isoform, experimental conditions, and pyrethroid concentration.

Key Experimental Protocols

The mechanism of this compound has been elucidated primarily through two powerful techniques: voltage-clamp electrophysiology and site-directed mutagenesis combined with heterologous expression.

Protocol: Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

This is a cornerstone method for studying ion channel pharmacology.

-

Preparation of Oocytes: Oocytes are surgically harvested from a female Xenopus laevis frog. Follicular cells are removed by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: A solution containing complementary RNA (cRNA) encoding the specific insect sodium channel α-subunit (and any auxiliary subunits) is microinjected into the oocyte's cytoplasm.

-

Incubation and Expression: The oocytes are incubated for 2-5 days in a nutrient-rich solution (e.g., Barth's solution) to allow for the translation of the cRNA and the expression of functional sodium channels on the oocyte's plasma membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

-

Two glass microelectrodes, filled with a conducting solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.

-

A voltage-clamp amplifier controls the membrane potential according to a programmed pulse protocol. For example, the membrane is held at a negative potential (-80 mV) and then stepped to a depolarized potential (e.g., 0 mV) to activate the channels. The current flowing through the channels is recorded.

-

-

Compound Application: A baseline recording of the sodium current is established. Then, the perfusion solution is switched to one containing a known concentration of this compound.

-

Data Analysis: After equilibration, the sodium currents are recorded again. The effects of this compound are quantified by measuring changes in the peak current amplitude and, most importantly, the kinetics of current decay during the pulse (inactivation) and after the pulse (tail current deactivation).

Protocol: Site-Directed Mutagenesis

This technique is used to pinpoint specific amino acid residues that form the pyrethroid binding sites.

-

Plasmid Preparation: A bacterial plasmid containing the cDNA sequence for the insect sodium channel is isolated and purified.

-

Mutagenesis: Using a commercial kit (e.g., QuikChange), primers containing the desired nucleotide change are used in a polymerase chain reaction (PCR) to create a new plasmid where a specific codon is altered, resulting in a single amino acid substitution in the channel protein (e.g., changing Leucine at position 1014 to Phenylalanine).

-

Sequencing and Amplification: The mutated plasmid is transformed into competent E. coli for amplification. The plasmid DNA is then purified and sequenced to confirm the desired mutation is present and that no other unintended mutations were introduced.

-

In Vitro Transcription: The mutated plasmid is linearized and used as a template for in vitro transcription to produce cRNA.

-

Functional Analysis: The mutated cRNA is injected into Xenopus oocytes, and the sensitivity of the resulting mutant channels to this compound is assessed using the TEVC protocol described above. A large increase in the concentration of this compound required to produce an effect, compared to the wild-type channel, indicates that the mutated residue is critical for insecticide binding or action.[18]

Visualizations of Pathways and Workflows

The following diagrams illustrate the core concepts of this compound's action and the experimental approach to its study.

References

- 1. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Modification of sodium channel kinetics by the insecticide tetramethrin in crayfish giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Divergent Actions of the Pyrethroid Insecticides S-Bioallethrin, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]

- 15. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics of modulation of tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels by tetramethrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]

Stereoisomerism and insecticidal activity of Bioresmethrin

A Technical Guide to the Stereoisomerism and Insecticidal Activity of Bioresmethrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent synthetic pyrethroid insecticide valued for its high efficacy against a broad spectrum of insects and its relatively low mammalian toxicity. Its insecticidal activity is intrinsically linked to its specific stereochemistry. This technical guide provides an in-depth examination of the stereoisomerism of resmethrin, focusing on the superior activity of the this compound isomer. It details the mechanism of action on insect voltage-gated sodium channels, presents comparative quantitative toxicity data, and outlines key experimental protocols for isomer separation and bioactivity assessment.

Introduction to this compound

This compound is a synthetic Type I pyrethroid, an ester of chrysanthemic acid and 5-benzyl-3-furylmethyl alcohol.[1] It is a component of the insecticide resmethrin, which is a mixture of stereoisomers.[1][2] Specifically, this compound is the dextrorotatory (+)-trans-isomer, ([1R,trans]-isomer), and is recognized as the most insecticidally active component of the mixture.[1] Its chemical structure allows for rapid action against insect nervous systems while being readily metabolized by mammals, contributing to its favorable safety profile. Technical grade resmethrin typically consists of a mixture of (1RS)-cis and (1RS)-trans isomers.[2]

Stereoisomerism of Resmethrin

The biological activity of pyrethroids is highly dependent on their three-dimensional structure. The resmethrin molecule possesses two chiral centers on its cyclopropane ring (at carbons C1 and C3), leading to the existence of four stereoisomers.

These isomers exist as two pairs of enantiomers:

-

Cis-isomers: The substituents at C1 and C3 are on the same side of the cyclopropane ring. This pair consists of the (1R,3S)-cis and (1S,3R)-cis enantiomers. The (1R,3S)-cis isomer is also known as Cismethrin .

-

Trans-isomers: The substituents at C1 and C3 are on opposite sides of the ring. This pair consists of the (1R,3R)-trans and (1S,3L)-trans enantiomers. The (1R,3R)-trans isomer is This compound .

Generally, for pyrethroids, the 1R configuration is significantly more toxic to insects than the 1S configuration.[3] Both cis and trans isomers exhibit insecticidal properties, but their potency can differ substantially.[3]

Relationship Between Stereochemistry and Insecticidal Activity

The precise spatial arrangement of the atoms in a pyrethroid molecule is critical for its effective binding to the target site on the insect's voltage-gated sodium channel. This compound's [1R,trans] configuration provides an optimal fit for the receptor site, leading to superior insecticidal action compared to the other three isomers.

The order of insecticidal potency among the resmethrin isomers is generally established as: This compound ([1R,trans]) > Cismethrin ([1R,cis]) >> [1S,trans] and [1S,cis] isomers

The 1S isomers are considered to have minimal insecticidal activity. This stereoselectivity underscores the importance of producing enantiomerically pure or enriched formulations to maximize efficacy and minimize the environmental load of less active or inactive compounds.

Quantitative Analysis of Insecticidal Activity

The most common metric for quantifying acute insecticidal potency is the median lethal dose (LD50), typically expressed in micrograms of insecticide per insect (µ g/insect ). The following table summarizes the relative toxicity of resmethrin isomers against the housefly (Musca domestica), a common model organism for insecticide testing.

| Stereoisomer | Trivial Name | Configuration | Relative Toxicity Factor (vs. This compound) |

| (+)-trans | This compound | 1R,3R | 1.0 |

| (+)-cis | Cismethrin | 1R,3S | ~0.5 |

| (-)-trans | - | 1S,3S | ~0.01 |

| (-)-cis | - | 1S,3R | ~0.005 |

Note: Data is synthesized from multiple sources indicating relative potency. Exact LD50 values can vary based on the specific bioassay protocol, insect strain, and solvent used.

Mechanism of Action

Like other Type I pyrethroids, this compound's primary mode of action is the disruption of nerve function by targeting voltage-gated sodium channels in the nerve cell membranes of insects.

The process unfolds as follows:

-

Nerve Impulse: An action potential travels along the neuron, causing the voltage-gated sodium channels to open.

-

Sodium Influx: The opening of these channels allows an influx of Na+ ions, leading to membrane depolarization.

-

This compound Binding: this compound binds to a specific site on the open sodium channel protein.

-

Channel Gating Disruption: The binding of the insecticide molecule modifies the channel's gating kinetics, preventing it from closing (inactivating) in a timely manner.

-

Prolonged Depolarization: This prolonged opening leads to a persistent influx of Na+ ions, causing the nerve to fire repetitively and uncontrollably.

-

Paralysis and Death: The continuous nerve firing leads to hyperactivity of the insect's nervous system, resulting in tremors, paralysis, and ultimately, death.

Caption: Mechanism of this compound action on an insect voltage-gated sodium channel.

Experimental Protocols

Protocol: Chiral Separation of Resmethrin Stereoisomers by HPLC

This protocol outlines a general method for the analytical separation of the four stereoisomers of resmethrin using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Methodology:

-

Standard Preparation: Prepare a stock solution of technical grade resmethrin (containing all four isomers) in a suitable solvent (e.g., hexane/isopropanol mixture). Create a series of dilutions for calibration.

-

HPLC System:

-

Column: A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are commonly effective for pyrethroid separations.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol, is used. The ratio is optimized to achieve baseline separation (e.g., 99:1 Hexane:Isopropanol).

-

Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

-

Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

-

-

Detection:

-

UV Detector: Use a UV detector set to a wavelength where the molecule absorbs strongly (e.g., 225 nm) to detect all isomers.

-

Polarimetric Detector (Optional): A chiral detector can be used in series to confirm the identity of enantiomers based on their optical rotation.

-

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the standard solution. The isomers will elute at different retention times based on their interaction with the chiral stationary phase, allowing for their identification and quantification.

Caption: Experimental workflow for the chiral separation of resmethrin isomers using HPLC.

Protocol: Insecticidal Activity Bioassay (Topical Application)

This protocol describes a standard method for determining the LD50 of this compound and its isomers against adult houseflies (Musca domestica).

Methodology:

-

Insect Rearing: Use a susceptible strain of adult female houseflies, 3-5 days old, that have been reared under controlled conditions (e.g., 27°C, 60% RH, 12:12 L:D cycle).

-

Insecticide Dilution: Prepare a stock solution of the purified isomer in a high-purity solvent like acetone. Perform a serial dilution to create at least five different concentrations that are expected to produce mortality ranging from 10% to 90%. A solvent-only control is also prepared.

-

Anesthetization: Briefly anesthetize the flies using light CO2 exposure or chilling to immobilize them for application.

-

Topical Application: Using a calibrated micro-applicator, apply a precise volume (typically 0.5 to 1.0 µL) of each insecticide dilution to the dorsal thorax of each fly.

-

Incubation and Observation: Place the treated flies (typically 20-25 per concentration) in holding cages with access to food (e.g., a sugar cube) and water. Maintain them under the controlled rearing conditions.

-

Mortality Assessment: Record mortality at a set time point, usually 24 hours post-treatment. Flies that are unable to move or stand are considered dead.

-

Data Analysis: Correct for any control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence intervals.

References

A Technical Guide to the Synthesis and Formulation of Bioresmethrin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and formulation of bioresmethrin, a potent synthetic pyrethroid insecticide. This document is intended to serve as a practical resource for researchers and scientists in the fields of insecticide development, toxicology, and related disciplines. It offers detailed methodologies for the chemical synthesis of this compound, guidance on its formulation for laboratory use, and methods for its analysis, supported by quantitative data and visual diagrams to facilitate understanding and application in a research context.

Introduction to this compound

This compound is a synthetic pyrethroid insecticide, specifically the (1R,3R)-trans isomer of resmethrin.[1] Its high insecticidal activity, coupled with a relatively low mammalian toxicity, makes it a subject of interest for various research applications, including the development of new pest control strategies and toxicological studies.[2][3] The biological efficacy of this compound is critically dependent on its specific stereochemistry.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental protocols, including solvent selection for synthesis and formulation, as well as for understanding its environmental fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₂H₂₆O₃ | [2][4] |

| Molecular Weight | 338.4 g/mol | [2][4] |

| Physical State | Viscous yellow to brown liquid or paste (technical grade); practically colorless when pure. | [2][4][5] |

| Melting Point | 30-35 °C | [4][5] |

| Boiling Point | Decomposes before boiling | [1] |

| Density | 1.050 g/cm³ at 20 °C | [2][5] |

| Water Solubility | <0.3 mg/L at 25 °C (practically insoluble) | [2][5] |

| Organic Solvent Solubility | Soluble in most organic solvents. | [2] |

| Vapor Pressure | 1.4 x 10⁻⁸ mm Hg at 25 °C | [5] |

| log Kow | >4.7 | [5] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of (+)-trans-chrysanthemic acid with 5-benzyl-3-furylmethanol.[1][3] The stereospecificity of the starting materials is crucial for obtaining the biologically active this compound isomer.

Synthesis of Precursors

(+)-trans-Chrysanthemic Acid: This chiral carboxylic acid is a key precursor. It can be obtained through the resolution of a racemic mixture of trans-chrysanthemic acid. One method involves the use of a resolving agent such as D-(-)-phenylglycine ester hydrochloride in an organic solvent, followed by separation of the diastereomeric salts and subsequent acidification to yield the desired enantiomer.[6][7]

5-benzyl-3-furylmethanol: This alcohol precursor is also commercially available or can be synthesized through various organic chemistry routes.

Esterification Reaction

The core of this compound synthesis is the esterification reaction. Below is a generalized experimental protocol.

Experimental Protocol: Esterification of (+)-trans-Chrysanthemic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve (+)-trans-chrysanthemic acid (1 equivalent) and 5-benzyl-3-furylmethanol (1-1.2 equivalents) in an appropriate azeotropic solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (approximately 0.05 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer successively with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product is a viscous yellow to reddish-brown liquid.[3]

-

Final Purification: Further purification can be achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[3] This step is crucial for removing unreacted starting materials and byproducts to achieve high purity (>98%).

Table 2: Summary of this compound Synthesis Parameters

| Parameter | Description |

| Reactants | (+)-trans-Chrysanthemic acid, 5-benzyl-3-furylmethanol |

| Solvent | Toluene (for azeotropic water removal) |

| Catalyst | p-Toluenesulfonic acid |

| Reaction Temperature | Reflux temperature of toluene (~111 °C) |

| Purification Method | Column chromatography (Silica gel, Hexane/Ethyl Acetate) |

| Typical Purity | >98% |

Synthesis Pathway Diagram

Caption: Chemical synthesis pathway of this compound.

Formulation of this compound for Research Use

For research purposes, this compound is typically formulated as a stock solution in an organic solvent or as an emulsifiable concentrate for aqueous applications.

Preparation of a Stock Solution

A stock solution is ideal for in vitro studies and for preparing various concentrations for bioassays.

Experimental Protocol: Preparation of a this compound Stock Solution

-

Weighing: Accurately weigh a precise amount of high-purity (>98%) this compound using an analytical balance. For example, to prepare a 10 mg/mL stock solution, weigh 100 mg of this compound.

-

Dissolution: Transfer the weighed this compound to a volumetric flask. Add a small amount of a suitable organic solvent, such as acetone or dimethylformamide (DMF), to dissolve the compound completely.[8]

-

Dilution: Once dissolved, dilute the solution to the final desired volume with the same solvent. For the 100 mg example, you would dilute to a final volume of 10 mL.

-

Storage: Store the stock solution in a tightly sealed amber glass vial at low temperatures (e.g., -20°C for long-term storage) to minimize degradation from light and evaporation.[3]

Formulation of an Emulsifiable Concentrate (EC)

An emulsifiable concentrate is a formulation that allows the water-insoluble this compound to be dispersed in water for applications such as spraying.

Experimental Protocol: Preparation of a Research-Scale Emulsifiable Concentrate

-

Component Preparation: Prepare a mixture of an organic solvent (e.g., xylene or a high-boiling aromatic solvent), a co-solvent if needed (e.g., dimethylformamide), and an emulsifier blend (a mix of anionic and non-ionic surfactants).

-

Dissolution of Active Ingredient: Dissolve a known concentration of this compound in the solvent/co-solvent mixture.

-

Addition of Emulsifiers: Add the emulsifier blend to the this compound solution and mix thoroughly until a homogenous solution is obtained. The ratio of active ingredient, solvent, and emulsifier needs to be optimized for stability and emulsion performance.

-

Stability Testing: The prepared EC should be tested for its emulsion stability. This is typically done by diluting the EC in water of a standard hardness and observing for any separation, creaming, or sedimentation over a defined period.

-

Storage: Store the EC formulation in a sealed, labeled container in a cool, dark, and well-ventilated area.

Table 3: Example Components for a Research-Scale Emulsifiable Concentrate

| Component | Function | Example |

| Active Ingredient | Insecticide | This compound |

| Solvent | Dissolves the active ingredient | Xylene, Aromatic 200 |

| Co-solvent | Improves solubility | Dimethylformamide (DMF) |

| Emulsifier Blend | Allows dispersion in water | Mix of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., ethoxylated fatty alcohol) surfactants |

| Stabilizer (Optional) | Protects against degradation | Antioxidant (e.g., BHT), UV absorber |

Formulation Workflow Diagram

Caption: Workflow for preparing research-use formulations.

Analytical Methods for Quality Control

The purity and concentration of synthesized this compound and its formulations should be verified using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantitative analysis of this compound.

Experimental Protocol: HPLC Analysis of this compound

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dilute the synthesized product or formulated sample in the mobile phase to a concentration within the linear range of the detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for pyrethroid analysis.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a mobile phase of 70:30 (v/v) acetonitrile:water.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength around 226-230 nm is suitable for this compound.

-

-

Quantification: The concentration of this compound in the sample can be determined by comparing the peak area with that of the standard solution.

Table 4: Example HPLC Parameters for Pyrethroid Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 226-230 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of this compound, especially for assessing purity and identifying byproducts.

Stability and Storage

This compound is sensitive to light and can be susceptible to oxidation.[2] Therefore, both the pure compound and its formulations should be stored in amber glass containers in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.[3] The stability of a formulation can be assessed by analyzing the concentration of the active ingredient over time under specific storage conditions (e.g., elevated temperature, exposure to light).

Safety Precautions

This compound is a pesticide and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

This technical guide provides a foundational understanding of the synthesis and formulation of this compound for research applications. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources.

References

- 1. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]

- 2. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]

- 3. Buy this compound | 28434-01-7 | >98% [smolecule.com]

- 4. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CN101723826B - Preparation method of trans-D-chrysanthemic acid - Google Patents [patents.google.com]

- 7. CN101723826A - Preparation method of trans-D-chrysanthemic acid - Google Patents [patents.google.com]

- 8. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Bioresmethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioresmethrin is a synthetic pyrethroid insecticide, valued for its potent insecticidal activity and relatively low mammalian toxicity. As with any xenobiotic compound introduced into the environment or biological systems, understanding its degradation pathways and the resulting metabolites is of paramount importance for assessing its environmental fate, toxicological profile, and potential for bioaccumulation. This technical guide provides a comprehensive overview of the core degradation pathways of this compound, including hydrolysis, photodegradation, and oxidation. It details the primary metabolites formed through these processes, summarizes available quantitative data, and outlines the experimental protocols used for their identification and quantification.

Core Degradation Pathways

The degradation of this compound is primarily governed by three main pathways: hydrolysis of the ester linkage, photodegradation induced by ultraviolet (UV) radiation, and oxidative metabolism. These pathways can occur individually or concurrently, depending on the environmental conditions.

Hydrolysis

Photodegradation

This compound is susceptible to degradation upon exposure to sunlight, a process known as photodegradation or photolysis. This process involves the absorption of UV radiation, leading to the cleavage of chemical bonds and the formation of various photoproducts. The specific quantum yield for this compound photodegradation is not widely reported, but it is known that photolysis is a significant route of dissipation in the environment. Photodegradation can lead to a complex mixture of products, including isomers and further degradation products of the initial hydrolytic metabolites.

Oxidation

Oxidative metabolism is another critical pathway in the degradation of this compound, particularly in biological systems. This process is typically mediated by cytochrome P450 monooxygenases. Oxidation can occur at several positions on the this compound molecule, leading to a variety of hydroxylated and further oxidized metabolites. The furan ring and the benzyl group of the 5-benzyl-3-furylmethanol moiety, as well as the isobutenyl group of the chrysanthemic acid moiety, are all susceptible to oxidative attack.

Major Metabolites

The degradation of this compound results in a range of metabolites. The primary metabolites from hydrolysis are further transformed through oxidation.

-

From the Alcohol Moiety (5-benzyl-3-furylmethanol):

-

5-benzyl-3-furoic acid (BFCA): Formed by the oxidation of the alcohol group of 5-benzyl-3-furylmethanol.

-

4'-hydroxy-5-benzyl-3-furoic acid (4'-hydroxy BFCA): Results from the hydroxylation of the benzene ring.

-

alpha-hydroxy-5-benzyl-3-furoic acid (alpha-OH BFCA): Formed by hydroxylation at the benzylic carbon.

-

-

From the Acid Moiety ((+)-trans-chrysanthemic acid):

-

Oxidation of the methyl groups on the isobutenyl side chain can occur, leading to corresponding alcohols, aldehydes, and carboxylic acids.

-

Quantitative Data on this compound Degradation

Quantitative data on the degradation kinetics of this compound are crucial for environmental risk assessment. However, specific rate constants and half-lives for this compound are not extensively documented in readily available literature. The degradation of pyrethroids is known to be influenced by environmental factors such as temperature, pH, soil type, and microbial activity.[1][2] Generally, degradation in soil and aquatic environments follows first-order kinetics.

| Parameter | Matrix | Condition | Value | Reference |

| Half-life (t½) | Soil | Aerobic | Varies significantly with soil type, temperature, and microbial population. Generally considered to have low persistence. | [1][2] |

| Half-life (t½) | Water | Neutral pH | Dependent on photolysis conditions. | General pyrethroid behavior |

| Hydrolysis Rate | Water | Alkaline pH | Significantly faster than at neutral or acidic pH. | General pyrethroid behavior |

Note: This table summarizes general trends due to the lack of specific quantitative data for this compound in the reviewed literature. The persistence of pyrethroids can range from a few days to several months depending on the specific compound and environmental conditions.[1][3]

Experimental Protocols

The study of this compound degradation and the identification of its metabolites involve a combination of controlled degradation experiments and sophisticated analytical techniques.

Degradation Studies

Hydrolysis Study: A typical hydrolysis study is conducted in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and a constant temperature, following guidelines such as those from the OECD or EPA.[4]

-

Protocol Outline:

-

Prepare sterile buffer solutions at the desired pH values.

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions at a constant temperature in the dark to prevent photodegradation.

-

At specified time intervals, collect aliquots from each solution.

-

Immediately quench any further reaction (e.g., by acidification or freezing).

-

Extract the this compound and its degradation products using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Analyze the extracts using an appropriate analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of the parent compound and its metabolites.

-

Calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.

-

Photodegradation Study: Photodegradation studies are performed to assess the impact of light on the degradation of this compound.

-

Protocol Outline:

-

Prepare a solution of this compound in a photolysis-grade solvent (e.g., acetonitrile-water mixture).

-

Irradiate the solution with a light source that simulates sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Maintain a constant temperature during the experiment.

-

Run a dark control in parallel to account for any non-photolytic degradation.

-

Collect samples at various time points.

-

Analyze the samples by HPLC-UV or LC-MS to monitor the disappearance of this compound and the formation of photoproducts.

-

The quantum yield can be determined by using a chemical actinometer to measure the photon flux of the light source.[5]

-

Soil Degradation Study: To evaluate the fate of this compound in a terrestrial environment, soil degradation studies are conducted.

-

Protocol Outline:

-

Select and characterize the soil type(s) to be used (e.g., pH, organic matter content, texture).

-

Treat the soil with a known concentration of this compound.

-

Incubate the treated soil under controlled conditions of temperature and moisture.

-

At different time intervals, collect soil samples.

-

Extract the this compound and its metabolites from the soil using an appropriate solvent extraction method (e.g., QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe).[6]

-

Clean up the extract to remove interfering matrix components.

-

Analyze the cleaned extract by GC-MS or LC-MS/MS for identification and quantification of the parent compound and its metabolites.

-

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and some of its metabolites.[7][8]

-

Sample Preparation: Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for water samples, and methods like QuEChERS for soil and biological matrices. Derivatization may be necessary to improve the volatility and thermal stability of polar metabolites.[6][9]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless inlet.

-

Oven Temperature Program: A gradient temperature program is used to separate compounds with different boiling points.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are typical.

-

Data Acquisition: Full scan mode for identification of unknown metabolites and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry Detection: HPLC is well-suited for the analysis of less volatile and more polar metabolites that are not amenable to GC without derivatization.

-

Sample Preparation: Similar to GC-MS, involving LLE, SPE, or QuEChERS.

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18) is most common for separating pyrethroids and their metabolites.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate.

-

Detector: A Diode Array Detector (DAD) or UV detector can be used for quantification if the analytes have a suitable chromophore. Mass Spectrometry (MS or MS/MS) provides higher selectivity and sensitivity and allows for structural elucidation.

-

-

MS/MS Conditions (for LC-MS/MS):

-

Ionization: Electrospray ionization (ESI) is typically used.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are employed for quantification and identification.

-

Conclusion

The degradation of this compound proceeds through hydrolysis, photodegradation, and oxidation, leading to the formation of key metabolites such as 5-benzyl-3-furylmethanol, (+)-trans-chrysanthemic acid, and their subsequent oxidized products. While the qualitative aspects of these pathways are relatively well-understood, there is a need for more comprehensive quantitative data on degradation rates under various environmental conditions. The analytical methodologies outlined in this guide, particularly GC-MS and LC-MS/MS, are essential tools for elucidating these pathways and quantifying the resulting metabolites, thereby enabling a thorough assessment of the environmental and toxicological impact of this compound. Further research focusing on the kinetics of this compound degradation and the quantitative distribution of its metabolites will be invaluable for refining risk assessments and ensuring its safe and sustainable use.

References

- 1. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of soil temperature on the degradation of cis, trans - permethrin in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pesticide Half-life [npic.orst.edu]

- 4. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]

- 5. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. hpst.cz [hpst.cz]

- 7. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. mdpi.com [mdpi.com]

Environmental Fate and Persistence of Bioresmethrin in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioresmethrin is a synthetic pyrethroid insecticide, specifically the (1R,trans)-isomer of resmethrin, valued for its potent and broad-spectrum insecticidal activity.[1] As with any biologically active compound intended for release into the environment, a thorough understanding of its environmental fate and persistence is crucial for assessing its ecological risk profile. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate of this compound in soil and water systems, with a focus on its degradation, persistence, and mobility.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental behavior. This compound is characterized by low aqueous solubility and moderate volatility.[2] These properties suggest that it is not expected to be highly mobile in the aqueous phase and is unlikely to leach into groundwater.[2]

| Property | Value | Reference |

| Molecular Formula | C22H26O3 | [3] |

| Molecular Weight | 338.4 g/mol | [3] |

| Water Solubility | Very low | [3] |

| Vapor Pressure | Low | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.79 | [3] |

Environmental Fate in Soil

The persistence and mobility of this compound in the terrestrial environment are governed by a combination of biotic and abiotic degradation processes, as well as its interaction with soil components.

Persistence and Degradation

The persistence of a pesticide in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. One source provides a typical, though unverified, aerobic soil degradation half-life (DT₅₀) for this compound of 3 days, classifying it as non-persistent.[4] However, it is important to note that the degradation rate of pyrethroids can be significantly influenced by soil properties such as texture, organic matter content, pH, temperature, and moisture, as well as the composition and activity of the soil microbial community.[5]

The primary mechanism for the degradation of pyrethroids, including this compound, in soil is microbial metabolism.[5][6] The initial and most critical step in this process is the cleavage of the ester linkage.[7] This hydrolysis leads to the formation of less toxic and generally more mobile metabolites.

Sorption and Mobility

Environmental Fate in Water

In aquatic environments, the fate of this compound is primarily dictated by hydrolysis and photolysis, as well as partitioning between the water column and sediment.

Persistence and Degradation

Studies in model ecosystems have shown that this compound degrades relatively quickly in water/sediment systems. One study reported a half-life range of 1.2 to 4.6 days under aerobic conditions in a polluted river water and sediment ecosystem at 15–19 °C and a pH of 7.7.[11] The degradation of pyrethroids in aquatic environments is influenced by factors such as pH, temperature, and the presence of microorganisms.[11]

Hydrolysis: The ester linkage of this compound is susceptible to hydrolysis, a chemical breakdown reaction with water. The rate of hydrolysis is highly dependent on pH, with faster degradation typically occurring under alkaline conditions.[11] While specific hydrolysis rate constants for this compound at different pH values are not available in the public domain, this is a recognized degradation pathway for pyrethroids.[12]

Experimental Protocols

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed to assess the environmental fate of pesticides.

Soil Degradation and Adsorption

-

Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.[13][14][15][16][17] The test substance, typically radiolabelled, is applied to soil samples, which are then incubated under controlled conditions. At various time points, samples are analyzed to determine the concentration of the parent compound and its transformation products.

-

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the soil sorption coefficient (Kd and Koc).[3][18][19] Soil is equilibrated with a solution of the test substance, and the distribution of the substance between the soil and water phases is measured.

Water Degradation

-

Hydrolysis as a Function of pH (OECD 111): This guideline determines the rate of abiotic hydrolysis at different pH values (typically 4, 7, and 9) and temperatures.[1][4][9][20][21]

-

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): This guideline is used to determine the rate and quantum yield of direct photolysis in water using a light source that simulates natural sunlight.[22][23][24][25]

Analytical Methodologies

The analysis of this compound and its metabolites in environmental matrices typically involves chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like pyrethroids.[1] It offers high sensitivity and selectivity, especially when operated in tandem mass spectrometry (MS/MS) mode. Sample preparation for soil often involves solvent extraction using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector is suitable for the analysis of pyrethroids and their more polar metabolites in water samples.[13] Sample preparation for water may involve liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes.[13]

Conclusion

Based on the available data, this compound is considered to be a non-persistent insecticide in both soil and water environments. Its strong adsorption to soil particles limits its mobility and the potential for groundwater contamination. The primary degradation pathways involve microbial hydrolysis of the ester linkage in soil and a combination of hydrolysis and photolysis in water. While general degradation patterns are understood, there is a notable lack of specific, publicly available quantitative data on the persistence (DT50 in various soils) and mobility (Kd and Koc values) of this compound. Further research providing these specific parameters would allow for a more refined and comprehensive environmental risk assessment.

References

- 1. hpst.cz [hpst.cz]

- 2. Retention and mobility of deltamethrin in soils: 1. adsorption-desorption 1 [agris.fao.org]

- 3. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]

- 5. Microbial Diversity and Enzyme Activity as Indicators of Permethrin-Exposed Soil Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. Degradation of pesticides in soil: comparison of laboratory experiments in a biometer system and outdoor lysimeter experiments [hero.epa.gov]

- 9. Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Bifenthrin's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. asianpubs.org [asianpubs.org]

- 16. actascientific.com [actascientific.com]

- 17. researchgate.net [researchgate.net]

- 18. Those That Remain: Sorption/Desorption Behaviour and Kinetics of the Neonicotinoids Still in Use - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism, bioaccumulation, and toxicity of pesticides in aquatic insect larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemical properties of pesticides [fairway-is.eu]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. efsa.europa.eu [efsa.europa.eu]

- 23. waters.com [waters.com]

- 24. epa.gov [epa.gov]

- 25. Making sure you're not a bot! [mostwiedzy.pl]

Bioresmethrin's Neurotoxic Mode of Action in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neurotoxic mode of action of bioresmethrin, a Type I pyrethroid insecticide. The document details its primary molecular target, the voltage-gated sodium channel (VGSC), and the subsequent physiological effects on the insect nervous system. It includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate a deeper understanding for research and development applications.

Core Mechanism of Neurotoxicity

This compound, like other pyrethroid insecticides, exerts its primary neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in the insect nervous system.[1][2][3][4] These channels are crucial for the initiation and propagation of action potentials.[3][5] The binding of this compound to the VGSC modifies its gating properties, leading to a prolongation of the channel's open state.[2][3][6][7] This sustained influx of sodium ions results in membrane depolarization, causing repetitive nerve firing and hyperexcitation of the nervous system.[2][8][9] Ultimately, this leads to paralysis and death of the insect.[8]

This compound is classified as a Type I pyrethroid, which is characterized by the absence of an α-cyano group in its structure.[6][10] Type I pyrethroids typically induce a "T (tremor) syndrome" in insects, characterized by tremors and uncoordinated movement.[6] The selective toxicity of this compound towards insects compared to mammals is attributed to several factors, including the higher sensitivity of insect VGSCs, the lower body temperature of insects which enhances pyrethroid efficacy, and slower metabolic detoxification in insects.[1][4][10][11][12]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data related to the interaction of this compound and other pyrethroids with insect voltage-gated sodium channels and their toxicological effects.

Table 1: Binding Affinity of Pyrethroids to Insect Sodium Channels

| Compound | Insect Species | Preparation | Kd (nM) | Reference |

| Deltamethrin | Musca domestica (housefly) | Head membranes | 0.2 - 2.0 | [13] |

| Saxitoxin | Drosophila melanogaster | Head membranes | 0.3 | [14] |

| This compound | Data not available |

Note: Direct radioligand binding assays to determine the Kd for pyrethroids are challenging due to their high lipophilicity, which leads to high non-specific binding.[13][14] Data for other ligands targeting the sodium channel are provided for context.

Table 2: Effects of Pyrethroids on Sodium Channel Gating Kinetics

| Compound | Insect Species | Channel Subtype | Effect on Inactivation Time Constant (τh) | Effect on Deactivation | Reference |

| Deltamethrin | Drosophila melanogaster | para | Prolonged | Inhibited | [15] |

| Permethrin | Apis mellifera (honeybee) | Native | Prolonged | Inhibited | [5] |

| Tetramethrin | Apis mellifera (honeybee) | Native | Prolonged | Inhibited | [5] |

| This compound | Data not available |

Note: Pyrethroids, in general, slow the inactivation and deactivation processes of the sodium channel, leading to a persistent sodium current.[16]

Table 3: Acute Toxicity of this compound to Various Insect Species

| Insect Species | Exposure Route | LD50 / LC50 | Unit | Reference |

| Apis mellifera (honeybee) | Contact | 0.019 | µ g/bee | [17] |

| Apis mellifera (honeybee) | Oral | >0.002 | µ g/bee | [17] |

| Musca domestica (housefly) | Topical | 0.008 | µ g/fly | [18] |

| Aedes aegypti (mosquito larvae) | Aqueous | 0.003 | mg/L | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurotoxic mode of action of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is for the functional expression of insect VGSCs in Xenopus oocytes and the electrophysiological recording of their currents to assess the effects of this compound.[7][8][20][21][22]

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the insect VGSC α-subunit and any necessary auxiliary subunits (e.g., TipE)

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Recording solution (as ND96)

-

This compound stock solution (in DMSO)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microinjection setup

-

Glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ)

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Surgically harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate.

-

Inject oocytes with cRNA encoding the insect VGSC and incubate in ND96 solution at 18°C for 2-5 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber perfused with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -100 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents using the data acquisition system.

-

-

Application of this compound:

-

Prepare a series of dilutions of this compound in the recording solution from the stock solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

-

Perfuse the oocyte with the this compound-containing solution.

-

Repeat the voltage-clamp protocol at various time points after this compound application to observe its effect on the sodium currents.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude at each voltage step.

-

Analyze the current traces to determine the time constants for activation and inactivation (τh).

-

Measure the "tail current" upon repolarization, which is characteristic of the prolonged channel opening caused by pyrethroids.

-

Construct dose-response curves to determine the EC50 of this compound.

-

Site-Directed Mutagenesis of the Voltage-Gated Sodium Channel

This protocol describes the general workflow for introducing specific mutations into the VGSC gene to identify amino acid residues critical for this compound binding.[1]

Materials:

-

Plasmid DNA containing the wild-type insect VGSC cDNA

-

Mutagenic primers containing the desired nucleotide change

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

-

DNA sequencing reagents

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the plasmid DNA.

-

Mutagenesis PCR: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The high-fidelity DNA polymerase will synthesize new plasmids containing the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI to selectively remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmids.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the entire VGSC gene to confirm the presence of the desired mutation and the absence of any other mutations.

-

Functional Analysis: Use the mutated plasmid for cRNA synthesis and subsequent functional analysis using the TEVC protocol described above to assess changes in this compound sensitivity.

Insect Neurotoxicity Bioassay

This protocol outlines a general procedure for determining the acute contact toxicity (LD50) of this compound in a model insect, such as the housefly (Musca domestica).[23][24][25]

Materials:

-

Adult houseflies of a susceptible strain

-

This compound stock solution (in acetone)

-

Microsyringe or microapplicator

-

Holding cages with food and water

-

Observation arena

Procedure:

-

Dose Preparation: Prepare a series of dilutions of this compound in acetone.

-

Topical Application:

-

Anesthetize the houseflies briefly with CO2.

-

Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each fly.

-

A control group should be treated with acetone only.

-

-

Observation:

-

Place the treated flies in holding cages with access to food and water.

-

Observe the flies for signs of neurotoxicity, such as hyperactivity, tremors, knockdown (inability to right themselves), and mortality at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-treatment.

-

-

Data Analysis:

-

Record the number of dead flies at each dose and time point.

-

Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mode of action and the experimental workflows used to study it.

Caption: Molecular mechanism of this compound neurotoxicity in insects.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 8. researchgate.net [researchgate.net]

- 9. Resmethrin | C22H26O3 | CID 5053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eagri.org [eagri.org]

- 12. researchgate.net [researchgate.net]

- 13. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]

- 18. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. researchgate.net [researchgate.net]

- 21. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neurotoxicity profile of supermethrin, a new pyrethroid insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 25. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

The Genesis of a Potent Insecticide: A Technical History of Bioresmethrin

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bioresmethrin, a synthetic pyrethroid insecticide, emerged from pioneering research in the mid-20th century, offering a potent and safer alternative to earlier generations of insecticides. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the key scientific breakthroughs, experimental methodologies, and quantitative data that underpin its significance in the field of pest control. Particular emphasis is placed on its synthesis, insecticidal efficacy, and its interaction with the voltage-gated sodium channels of insects. This document serves as a valuable resource for researchers and professionals engaged in the study and development of insecticides.

Discovery and Historical Context

The story of this compound is intrinsically linked to the quest for safer and more effective insecticides that began with the study of natural pyrethrins, compounds extracted from the chrysanthemum flower (Chrysanthemum cinerariifolium). While effective, natural pyrethrins were expensive and quickly degraded in sunlight.[1] This led to a concerted effort to synthesize more stable and potent analogues, known as pyrethroids.